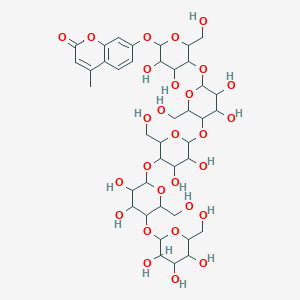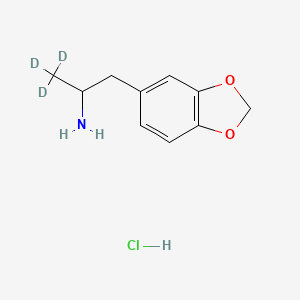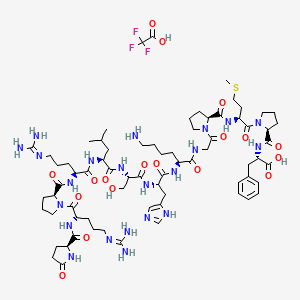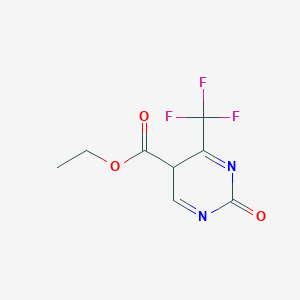
N-Acetyl-S-(4-bromophenyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid is an organic compound that features an acetylamino group, a bromophenyl group, and a sulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid typically involves multi-step organic reactions One common method starts with the bromination of phenylalanine to introduce the bromophenyl group This is followed by the acetylation of the amino group to form the acetylamino moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. The sulfanyl group may also play a role in redox reactions within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(ACETYLAMINO)-3-[(4-CHLOROPHENYL)SULFANYL]PROPANOIc acid
- 2-(ACETYLAMINO)-3-[(4-FLUOROPHENYL)SULFANYL]PROPANOIc acid
- 2-(ACETYLAMINO)-3-[(4-METHYLPHENYL)SULFANYL]PROPANOIc acid
Uniqueness
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct in its applications and effects.
Properties
CAS No. |
3343-66-6 |
|---|---|
Molecular Formula |
C11H12BrNO3S |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
FZPBUFAQZNZYPA-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=C(C=C1)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[3-[4-(Methanesulfonamido)phenyl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxymethyl]benzoic acid](/img/structure/B12352173.png)

![3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one](/img/structure/B12352196.png)




![2-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12352232.png)
![3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B12352238.png)

![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352248.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium](/img/structure/B12352254.png)
